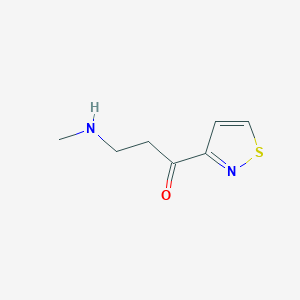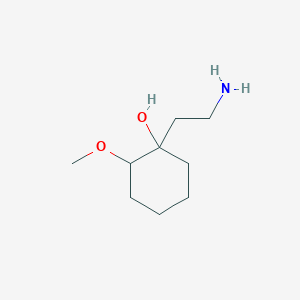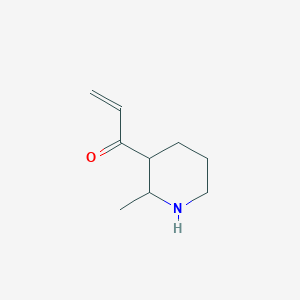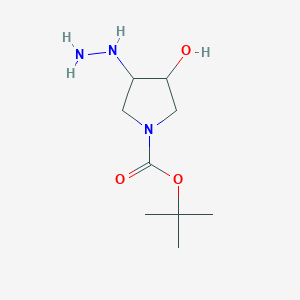
3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea or other sulfur-containing reagents.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, a simple heterocyclic ring containing sulfur and nitrogen.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
3-Methylthiazole: A thiazole derivative with a methyl group at the 3-position.
Uniqueness
3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one is unique due to the presence of both a methylamino group and a thiazole ring, which may confer specific chemical and biological properties not found in simpler thiazole derivatives.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
3-(methylamino)-1-(1,2-thiazol-3-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-4-2-7(10)6-3-5-11-9-6/h3,5,8H,2,4H2,1H3 |
Clé InChI |
AVKVKTYSZHMNKX-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(=O)C1=NSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)


![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)

![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)





![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
